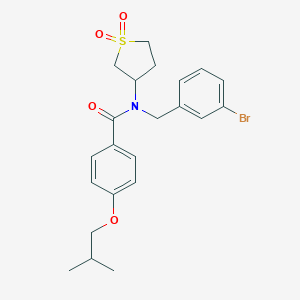![molecular formula C20H21N3O4 B265222 N-(4-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B265222.png)
N-(4-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also referred to as EPOXY and is known for its unique chemical structure, which makes it a promising candidate for scientific research.
作用機序
The mechanism of action of EPOXY is not fully understood. However, researchers have found that EPOXY inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. By inhibiting the activity of COX-2, EPOXY reduces the production of prostaglandins, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
EPOXY has been shown to have several biochemical and physiological effects. Studies have found that EPOXY has anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, EPOXY has been found to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
The advantages of using EPOXY in lab experiments include its unique chemical structure, which makes it a promising candidate for scientific research. Additionally, EPOXY has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases. However, the limitations of using EPOXY in lab experiments include the lack of understanding of its mechanism of action and the potential side effects that may arise from its use.
将来の方向性
There are several future directions for the research on EPOXY. One potential direction is the development of new drugs for the treatment of various diseases based on the anti-inflammatory and analgesic properties of EPOXY. Additionally, further research is needed to fully understand the mechanism of action of EPOXY and its potential side effects. Furthermore, the potential applications of EPOXY in other fields of scientific research, such as materials science and nanotechnology, should also be explored.
合成法
The synthesis method for EPOXY involves a series of steps that require the use of specific reagents and conditions. The first step involves the reaction between 4-ethoxybenzoyl chloride and 3-amino-1,2,4-oxadiazole in the presence of a base. This reaction produces an intermediate product, which is then reacted with 3-methoxybenzoyl chloride to obtain the final product, EPOXY.
科学的研究の応用
EPOXY has shown potential applications in various fields of scientific research. One of the most promising applications of EPOXY is in the field of medicinal chemistry. Researchers have found that EPOXY has anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases.
特性
製品名 |
N-(4-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
|---|---|
分子式 |
C20H21N3O4 |
分子量 |
367.4 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C20H21N3O4/c1-3-26-16-9-7-15(8-10-16)21-18(24)11-12-19-22-20(23-27-19)14-5-4-6-17(13-14)25-2/h4-10,13H,3,11-12H2,1-2H3,(H,21,24) |
InChIキー |
ZHFRYPDWTMZVGA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)OC |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3Z)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265139.png)
![(3Z)-3-(2,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-propyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265143.png)


![4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265146.png)
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B265147.png)
![4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B265161.png)

![2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B265174.png)
![2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B265188.png)
![9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B265189.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-ethoxyphenyl)-5-(2-hydroxyethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265205.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265206.png)
![6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione](/img/structure/B265221.png)